Ubiquitin-specific protease 7, commonly known as USP7, is a crucial enzyme involved in various cellular processes, including the regulation of protein stability and degradation. It is classified as a cysteine protease and is a member of the deubiquitinating enzyme family, which plays a significant role in the ubiquitin-proteasome system. USP7 is particularly noted for its involvement in cancer biology, where it regulates key proteins such as p53 and MDM2, impacting tumor suppression and oncogenesis.
USP7 was initially identified as a protein associated with herpes virus infection, hence its alternative name, herpes virus-associated protease. The gene encoding USP7 is located on chromosome 16p13.2 and consists of 1,102 amino acids. Its structure includes several functional domains that facilitate its enzymatic activity and substrate recognition .
The synthesis of USP7 inhibitors, including Usp7-IN-5, typically involves high-throughput screening of small molecules against the enzyme to identify potential leads. Recent studies have employed biophysical methods such as saturation transfer difference nuclear magnetic resonance (STD-NMR) to evaluate compound interactions with USP7 .
Inhibitors like Usp7-IN-5 can be synthesized through various organic chemistry techniques that focus on modifying existing chemical scaffolds to enhance binding affinity and specificity towards the USP7 active site. The synthesis often requires careful optimization of molecular structures to improve pharmacological properties such as solubility and bioavailability.
The molecular structure of USP7 is characterized by seven distinct domains: an N-terminal TRAF-like domain, a central catalytic core domain, and five C-terminal ubiquitin-like domains (UBL1-5). The catalytic core contains a triad of critical residues—cysteine 223, histidine 464, and aspartic acid 481—that are essential for its deubiquitinating activity .
The structural arrangement allows for a deep catalytic cleft that facilitates substrate binding. The conformational flexibility between the domains is crucial for the enzyme's function, enabling it to adapt upon substrate interaction .
USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins. This reaction prevents substrates from being tagged for degradation by the proteasome, thereby stabilizing them within the cell .
The mechanism involves the nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the isopeptide bond. This reaction is facilitated by the precise spatial arrangement of catalytic residues within the active site, which undergoes conformational changes upon substrate binding .
The action of USP7 primarily revolves around its ability to recognize and bind ubiquitinated substrates through its TRAF-like domain and subsequent deubiquitination via its catalytic core. This process not only stabilizes target proteins but also influences various signaling pathways related to cell cycle regulation and stress responses .
Studies have shown that inhibition of USP7 can lead to increased levels of p53 protein, enhancing its tumor suppressor functions while simultaneously reducing MDM2 levels, which are often overexpressed in cancers .
Due to its pivotal role in cancer biology, USP7 has emerged as a promising target for therapeutic intervention. Inhibitors like Usp7-IN-5 are being explored for their potential to enhance anti-cancer therapies by disrupting oncogenic signaling pathways associated with MDM2 and p53 regulation. Additionally, research into USP7 inhibitors may provide insights into treating other diseases linked to dysregulated protein degradation processes .
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